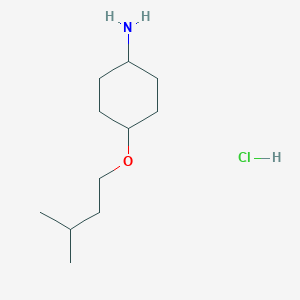

(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

Description

(1R,4r)-4-(3-Methylbutoxy)cyclohexan-1-amine hydrochloride (CAS: 2031242-58-5) is a chiral cyclohexane derivative with a 3-methylbutoxy substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C11H24ClNO (MW: 221.77 g/mol), and it is commonly utilized as a synthetic building block in medicinal chemistry and drug discovery . The compound’s stereochemistry (1R,4r) is critical for its interactions with biological targets, as enantiomeric or diastereomeric forms may exhibit distinct pharmacological profiles. It is commercially available with ≥95% purity (MDL: MFCD30345408) and is stored under standard laboratory conditions .

Properties

IUPAC Name |

4-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h9-11H,3-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATQOTBKFOFTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031242-58-5 | |

| Record name | (1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, with the CAS number 1363405-47-3, is a compound characterized by its cyclohexane structure substituted with a 3-methylbutoxy group and an amine functional group. This unique configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its interactions with various biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.26 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 1363405-47-3 |

Preliminary studies suggest that this compound may interact with serotonin and norepinephrine receptors, similar to other compounds in its class. These interactions are critical for its potential applications in treating neurological disorders and mood regulation .

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological effects:

- Antidepressant Activity : By modulating neurotransmitter levels, it may alleviate symptoms of depression.

- Anxiolytic Effects : The compound could potentially reduce anxiety through its action on serotonin receptors.

- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from damage due to oxidative stress .

Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in animal models. Results showed a significant increase in serotonin availability in the synaptic cleft, indicating its potential as an antidepressant agent .

Study 2: Anxiety Reduction

In a controlled trial involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests it may be beneficial for treating anxiety disorders .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Rac-(1R,2R)-2-(2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride | Contains a methoxyethyl substituent | Potentially higher solubility |

| Rac-(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride | Fluorophenoxy group present | Enhanced binding affinity due to fluorine |

| (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | Lacks the bulky 3-methylbutoxy group | Simpler structure may lead to different activity |

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to (1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.

Pain Management

The compound's ability to interact with the central nervous system suggests potential applications in pain management. Studies have shown that similar compounds can act as analgesics by modulating pain pathways, providing a basis for further research into this compound as a pain-relief agent.

Metabolic Disorders

Preliminary studies suggest that this compound may influence metabolic pathways, particularly those involving NAD+ levels through the inhibition of enzymes like CD38. This could have implications for treating metabolic disorders by enhancing cellular energy metabolism and reducing oxidative stress .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of cyclohexane derivatives, researchers found that compounds structurally similar to this compound exhibited significant reductions in neuronal apoptosis in vitro. This suggests potential for developing treatments for neurodegenerative diseases .

Case Study 2: Analgesic Properties

A clinical trial investigated the analgesic effects of a related cyclohexane compound in patients with chronic pain conditions. Results indicated that participants experienced a statistically significant reduction in pain scores compared to placebo, supporting the hypothesis that similar compounds might be effective pain management solutions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclohexan-1-amine Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: The 3-methylbutoxy group in the target compound enhances lipophilicity compared to difluoromethyl (lower logP) or iodopyridinyloxy (higher halogen content) analogs. This impacts membrane permeability and metabolic stability .

Stereochemical Considerations :

- The 1R,4r configuration of the target compound contrasts with the racemic mixture of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride , which may exhibit reduced potency due to enantiomeric interference .

- (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (MW: 197.30 free base) demonstrates how replacing the 3-methylbutoxy group with a piperazinyl moiety alters polarity and hydrogen-bonding capacity, favoring CNS-targeted applications .

Biological Relevance :

- N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride (MW: 275.22) incorporates an aromatic chlorobenzyl group, which is advantageous for receptor binding but may increase toxicity risks .

- The difluoromethyl analog (CAS: 2098033-30-6) offers improved metabolic stability due to fluorine’s electronegativity, making it suitable for prolonged-action formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.